"physicochemical properties of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid"
"physicochemical properties of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid
Introduction
In the landscape of pharmaceutical development, a comprehensive understanding of an Active Pharmaceutical Ingredient's (API) physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, efficacy, and safety are built.[1] This guide provides a detailed technical overview of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid, a molecule of interest within synthetic and medicinal chemistry. The characterization of its fundamental properties—such as molecular structure, solubility, thermal behavior, and lipophilicity—is critical for predicting its behavior in biological systems and designing robust dosage forms.[2]
This document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their implications for research and development. The methodologies presented are grounded in established pharmacopeial and international standards, ensuring a self-validating and trustworthy approach to API characterization.[1]
Part 1: Molecular Identity and Core Structure
The foundational step in characterizing any API is the unambiguous confirmation of its molecular structure and identity.[3] 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid is a tertiary amine and a carboxylic acid derivative, incorporating a pyrrolidine ring, two phenyl groups, and an ethyl substituent. These structural features are key determinants of its chemical behavior and physical properties.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid | [4] |
| CAS Number | 3471-97-4 | [4] |
| Molecular Formula | C₂₀H₂₃NO₂ | [4] |
| Molecular Weight | 309.4 g/mol | [4] |
| Exact Mass | 309.172878976 Da |[4] |
Part 2: Computed Physicochemical Properties
In silico predictions provide valuable initial estimates of a molecule's properties, guiding experimental design and resource allocation. The following table summarizes the computed physicochemical data for 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid. It is imperative to note that these values are predictive and require experimental verification for use in formal development.
Table 2: Summary of Computed Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| XLogP3 | 4.32 / 1.4 | Indicates lipophilicity, affecting membrane permeability and solubility. The discrepancy in reported values highlights the need for experimental confirmation.[4] |
| Density | 1.1 ± 0.1 g/cm³ | Influences formulation processes like powder flow and compaction.[4] |
| Boiling Point | 397.4 ± 31.0 °C at 760 mmHg | Relates to thermal stability and purification methods.[4] |
| Flash Point | 194.1 ± 24.8 °C | Important for safety assessment and handling procedures.[4] |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | Correlates with drug transport and blood-brain barrier penetration. |
| Hydrogen Bond Donor Count | 1 | Influences solubility and receptor binding interactions.[4] |
| Hydrogen Bond Acceptor Count | 3 | Influences solubility and receptor binding interactions.[4] |
| Rotatable Bond Count | 5 | Relates to conformational flexibility and binding affinity.[4] |
| Refractive Index | 1.585 | A fundamental physical constant used for identification.[4] |
Part 3: Experimental Determination of Critical Parameters
While computational models are useful, rigorous experimental validation is non-negotiable in pharmaceutical sciences. This section details the rationale and standardized protocols for determining the most critical physicochemical properties that influence an API's performance.
Melting Point and Thermal Analysis
Rationale: The melting point is a crucial indicator of a compound's purity and identity.[3] Furthermore, thermal analysis using techniques like Differential Scanning Calorimetry (DSC) provides information on solid-state properties, such as crystallinity, polymorphism, and thermal stability, which are vital for manufacturing and storage.[1]
Experimental Protocol: Determination of Melting Point by DSC
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Equipment: Calibrated Differential Scanning Calorimeter (DSC).
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Materials: 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid sample (2-5 mg), aluminum pans, and lids.
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Procedure:
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Accurately weigh 2-5 mg of the API into an aluminum DSC pan.
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Hermetically seal the pan with a lid. Prepare an empty, sealed pan as a reference.
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Place the sample and reference pans into the DSC cell.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge, typically from ambient temperature to a point well above the expected melting transition.
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Record the heat flow as a function of temperature.
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Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The shape and enthalpy of the peak can indicate the sample's crystallinity and purity.
Aqueous Solubility
Rationale: Aqueous solubility is a master variable in drug development.[2] Poor solubility can lead to low dissolution rates, incomplete absorption, and high inter-patient variability, ultimately compromising therapeutic efficacy.[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
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Equipment: Orbital shaker/incubator, calibrated pH meter, analytical balance, centrifuge, HPLC-UV system.
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Materials: API sample, purified water, buffer solutions (pH 1.2, 4.5, 6.8 to simulate physiological conditions).
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Procedure:
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Add an excess amount of the API to vials containing known volumes of purified water and each buffer solution. The goal is to achieve a saturated solution with visible solid remaining.
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Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After incubation, check the pH of each suspension.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully withdraw an aliquot from the supernatant, ensuring no solid is disturbed.
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Filter the supernatant through a suitable (e.g., 0.22 µm) filter.
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Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method against a standard curve.
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Data Analysis: The solubility is reported in mg/mL or µg/mL at the measured equilibrium pH and temperature.
Acid Dissociation Constant (pKa)
Rationale: The pKa value dictates the extent of a molecule's ionization at a given pH. For 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid, which has both a basic nitrogen (on the pyrrolidine ring) and an acidic carboxylic acid group, the ionization state will profoundly affect its solubility, membrane permeability, and binding to biological targets.
Experimental Protocol: Potentiometric Titration
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Equipment: Automated potentiometric titrator with a calibrated glass pH electrode.
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Materials: API sample, deionized water, standardized hydrochloric acid (HCl) and potassium hydroxide (KOH) titrants, potassium chloride (KCl) for maintaining ionic strength.
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Procedure:
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Accurately weigh and dissolve a known amount of the API in a solution of constant ionic strength (e.g., 0.15 M KCl).
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For the acidic pKa (COOH), titrate the solution with a standardized KOH solution.
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For the basic pKa (tertiary amine), titrate the solution with a standardized HCl solution.
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Record the solution pH after each incremental addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, often calculated using the Henderson-Hasselbalch equation or specialized software. The pH at which the molecule is 50% ionized corresponds to its pKa.
Part 4: Integrated Characterization Workflow
The process of characterizing a new API is a logical sequence of predictive and experimental steps. The following workflow diagram illustrates the systematic approach, from initial identification to the generation of a comprehensive physicochemical profile.
Caption: Fig 1: A systematic workflow for API physicochemical characterization.
The interplay between these core properties ultimately governs the pharmacokinetic profile of a drug, particularly its absorption. The following diagram illustrates this crucial relationship.
Caption: Fig 2: Relationship between key properties and systemic absorption.
Conclusion
This technical guide has outlined the known and predicted physicochemical properties of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid. The provided data, combining in silico predictions with frameworks for robust experimental validation, serves as a critical resource for researchers in drug development. The emphasis on standardized protocols for determining melting point, solubility, and pKa provides a clear path for generating the reliable data needed to advance this compound through the pre-formulation pipeline. The successful characterization of these fundamental attributes is the cornerstone of developing a safe, stable, and bioavailable pharmaceutical product.
References
- NETZSCH Analyzing & Testing. (n.d.). API Characterization.
- Protheragen. (n.d.). API Physical Characteristics Testing.
- Echemi. (n.d.). 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid.
- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
- CD Formulation. (n.d.). API Physical & Chemical Characterization.
